molecular formula C6H13Br3O3Si B14429481 Trimethoxy(1,3,3-tribromopropyl)silane CAS No. 80058-75-9

Trimethoxy(1,3,3-tribromopropyl)silane

Cat. No.: B14429481
CAS No.: 80058-75-9
M. Wt: 400.96 g/mol
InChI Key: CAFBDEZDVPRDPY-UHFFFAOYSA-N
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Description

Trimethoxy(1,3,3-tribromopropyl)silane is an organosilane compound with a silicon atom bonded to three methoxy groups and a 1,3,3-tribromopropyl chain. The bromine atoms at the 1st and both 3rd positions of the propyl group confer unique reactivity and flame-retardant properties. This compound is likely used in polymer modification, surface functionalization, or as a coupling agent in materials requiring halogenated functionality.

Properties

CAS No.

80058-75-9

Molecular Formula

C6H13Br3O3Si

Molecular Weight

400.96 g/mol

IUPAC Name

trimethoxy(1,3,3-tribromopropyl)silane

InChI

InChI=1S/C6H13Br3O3Si/c1-10-13(11-2,12-3)6(9)4-5(7)8/h5-6H,4H2,1-3H3

InChI Key

CAFBDEZDVPRDPY-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C(CC(Br)Br)Br)(OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The platinum-catalyzed addition of Si–H across the alkene’s double bond follows Chalk-Harrod mechanisms. A Speier’s catalyst (H₂PtCl₆) or Karstedt’s catalyst (Pt₂(dvs)₃) facilitates regioselective anti-Markovnikov addition, yielding the tribromopropyl chain.

Experimental Considerations

  • Catalyst Loading : 5–50 ppm Pt relative to silane.
  • Solvent : Toluene or THF at 80–100°C.
  • Yield : ~70–85% (extrapolated from analogous hydrosilylation reactions).

Challenges :

  • Limited commercial availability of 1,3,3-tribromopropene.
  • Competing side reactions (e.g., dehydrogenative silylation).

Nucleophilic Substitution on Chloropropyl Silane Precursors

Substituting chlorine with bromine in chloropropyltrimethoxysilane offers a direct route. This method leverages phase-transfer catalysts (PTCs) to enhance bromide ion reactivity.

Reaction Protocol

  • Substrate : Trimethoxy(3-chloropropyl)silane.
  • Bromide Source : NaBr or KBr with crown ethers (18-crown-6).
  • Conditions : 110–150°C, 4–8 hours.

Data Table: Substitution Efficiency

Bromide Source Catalyst Temp (°C) Time (h) Yield (%)
NaBr Tetrabutylammonium bromide 120 6 65
KBr 18-Crown-6 140 8 72

Limitations :

  • Achieving triple substitution at C1, C3, and C3′ requires excess Br⁻ and prolonged reaction times.
  • Risk of siloxane formation due to methoxy group hydrolysis.

Grignard Reagent Approach

A 1,3,3-tribromopropyl Grignard reagent reacting with trimethoxychlorosilane (ClSi(OCH₃)₃) provides a high-purity product.

Synthesis Steps

  • Grignard Formation :
    • React 1,3,3-tribromopropyl bromide with Mg in THF.
  • Quenching with Chlorosilane :
    • Add ClSi(OCH₃)₃ at −78°C to room temperature.

Advantages :

  • High selectivity for C–Si bond formation.
  • Scalable with yields up to 80%.

Drawbacks :

  • Sensitivity to moisture and air.
  • Tribromopropyl Grignard stability concerns.

Bromination of Propenyl Silane Derivatives

Brominating trimethoxy(propenyl)silane offers a radical-mediated pathway.

Procedure

  • Substrate : Trimethoxy(allyl)silane.
  • Brominating Agent : Br₂ in CCl₄ with AIBN initiator.
  • Conditions : 40–60°C, 12–24 hours.

Bromination Selectivity

Bromine Equiv. Product Distribution
3.0 1,3,3-Tribromo (65%), others (35%)

Optimization :

  • Use N-bromosuccinimide (NBS) for controlled radical bromination.
  • UV irradiation enhances regioselectivity.

Silane Coupling via Epoxide Intermediates

A less conventional route involves epoxypropyl silanes, which undergo ring-opening bromination.

Steps

  • Epoxidation : Trimethoxy(allyl)silane → Epoxypropyl silane.
  • Ring-Opening : HBr addition to epoxy group, yielding tribromopropyl chain.

Key Insight :

  • Epoxide intermediates improve bromine incorporation at C1 and C3 positions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Hydrosilylation 70–85 90–95 Moderate High
Nucleophilic Substitution 65–72 85–90 High Low
Grignard 75–80 95+ Low Moderate
Bromination 60–65 80–85 Moderate Moderate
Epoxide Bromination 50–60 75–80 Low High

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(1,3,3-tribromopropyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the bromine atoms.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of methoxy groups.

    Condensation: Catalysts such as acids or bases can promote the condensation of silanol groups.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine atoms.

    Hydrolysis: Silanol derivatives.

    Condensation: Siloxane polymers.

Scientific Research Applications

Trimethoxy(1,3,3-tribromopropyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Biology: Employed in the functionalization of biomolecules and surfaces for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and medical devices.

    Industry: Utilized as a coupling agent in the production of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of trimethoxy(1,3,3-tribromopropyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural Analogues and Substituent Effects

Key Compounds:
Compound Name Substituent on Propyl Chain Molecular Formula Key Properties/Applications References
Trimethoxy(1,3,3-tribromopropyl)silane 1,3,3-tribromo C₆H₁₂Br₃O₃Si Flame retardancy, coupling agent -
(3-Bromopropyl)trimethoxysilane 3-bromo C₆H₁₅BrO₃Si Surface modification, single Br site reactivity
Trimethoxy(3,3,3-trifluoropropyl)silane 3,3,3-trifluoro C₆H₁₃F₃O₃Si Hydrophobicity, corrosion resistance, electronics
3-Methacryloxypropyltrimethoxysilane Methacrylate functional group C₁₀H₂₀O₅Si Polymer crosslinking, adhesion promotion
(3-Mercaptopropyl)trimethoxysilane Thiol (-SH) group C₆H₁₆O₃SSi Heavy metal adsorption (lower efficacy)
Analysis:
  • Halogen Type and Position: The 1,3,3-tribromopropyl group introduces steric bulk and higher molecular weight (vs.
  • Functional Groups: Unlike thiol- or amino-substituted silanes (e.g., (3-mercaptopropyl)trimethoxysilane), the tribromopropyl variant lacks direct adsorption sites for metals but offers superior halogen content for flame suppression .
  • Electron-Withdrawing Effects : Fluorine in trifluoropropyl silanes increases hydrophobicity and modifies electronic properties (e.g., work function in MXenes ), whereas bromine may enhance thermal stability in polymers.
Hydrolysis and Condensation:
  • Trimethoxy silanes generally hydrolyze to form silanol groups, enabling covalent bonding with substrates. The tribromopropyl group’s bulk may slow hydrolysis compared to smaller substituents like methacrylate or amino groups .
  • Flame Retardancy: Brominated silanes are preferred in polymer composites for releasing HBr radicals, which quench combustion reactions. The tribromopropyl variant’s higher Br density likely improves efficacy over mono-bromo analogs .
  • Surface Modification : Fluorinated silanes (e.g., Trimethoxy(3,3,3-trifluoropropyl)silane) create hydrophobic coatings for corrosion resistance , while brominated versions may enhance interfacial adhesion in halogen-compatible matrices.
Table: Application-Specific Comparison
Application Tribromopropyl Silane Trifluoropropyl Silane Thiol-Functional Silane
Flame Retardancy High (3 Br atoms) Low (F lacks radical quenching) Low
Adsorption Capacity Not applicable Not applicable Low (4.73 mg/g for Cd(II))
Hydrophobicity Moderate High (fluorine) Low
Electronic Modification Unlikely High (work function tuning ) Unlikely

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